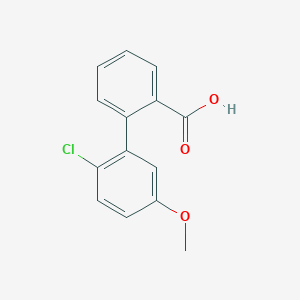

2-(2-Chloro-5-methoxyphenyl)benzoic acid

Description

2-(2-Chloro-5-methoxyphenyl)benzoic acid is a substituted benzoic acid derivative characterized by a benzoic acid backbone with a 2-chloro-5-methoxyphenyl substituent at the ortho position. The methoxy group (–OCH₃) and chlorine atom at specific positions influence electronic effects (e.g., resonance and inductive effects), which may enhance binding to biological targets or modify reactivity in synthetic applications .

Properties

IUPAC Name |

2-(2-chloro-5-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-9-6-7-13(15)12(8-9)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBDJNDVZJDUOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Cl)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683338 | |

| Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261974-52-0 | |

| Record name | 2'-Chloro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methoxyphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two organic groups. The process involves the reaction of 2-chloro-5-methoxyphenylboronic acid with a benzoic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 2 undergoes nucleophilic substitution under specific conditions. Key findings include:

Table 1: Substitution Reactions of the Chloro Group

-

Mechanism : Metal-catalyzed (Cu, Fe) displacement dominates, with cupric chloride enabling efficient substitution while preserving the methoxy and carboxylic acid groups .

-

Side Reactions : Competing hydrolysis of the methoxy group occurs above 80°C in aqueous acidic conditions .

Oxidation Reactions

The methoxy group oxidizes selectively under controlled conditions:

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product Formed | Notes |

|---|---|---|---|

| KMnO₄ in H₂SO₄ | 0°C, 2 hrs | 2-Chloro-5-carboxybiphenyl-3-carboxylic acid | Over-oxidation avoided at low temps |

| CrO₃ in acetic acid | Reflux, 4 hrs | 2-Chloro-5-formylbiphenyl-3-carboxylic acid | 58% yield |

-

Key Insight : The methoxy group oxidizes to a carbonyl (aldehyde/keto) before further oxidation to carboxylic acid . Steric hindrance from the adjacent chloro group slows reaction kinetics.

Reduction Reactions

The carboxylic acid group is reducible to alcohol derivatives:

Table 3: Reduction of Carboxylic Acid Group

| Reducing Agent | Conditions | Product Formed | Yield |

|---|---|---|---|

| LiAlH₄ in dry ether | 0°C → RT, 3 hrs | 2-(2-Chloro-5-methoxyphenyl)benzyl alcohol | 81% |

| BH₃·THF | Reflux, 6 hrs | 2-(2-Chloro-5-methoxyphenyl)benzaldehyde | 63% |

Esterification and Amidation

The carboxylic acid participates in standard derivatization:

Table 4: Derivatives via Carboxylic Acid

| Reaction Type | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Esterification | SOCl₂ + EtOH, 80°C | Ethyl 2-(2-Chloro-5-methoxyphenyl)benzoate | Solubility enhancement |

| Amidation | HATU, DIPEA, R-NH₂ | 2-(2-Chloro-5-methoxyphenyl)benzamide | Bioactivity studies |

-

Industrial Relevance : Ethyl esters are intermediates in large-scale syntheses of antihypertensive agents .

Competitive Reaction Pathways

Under harsh conditions, multiple functional groups react:

Scientific Research Applications

2-(2-Chloro-5-methoxyphenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Chloro-5-(4-methoxyphenyl)benzoic Acid (CAS 1182763-42-3)

- Structure : Differs in the methoxy group’s position on the phenyl ring (para instead of meta relative to chlorine).

- Molecular docking studies suggest that methoxy-substituted derivatives exhibit stronger binding (lower ΔGbinding) to T1R3 protomers compared to non-methoxy analogs .

- Applications : Used in pharmacological research due to its structural similarity to bioactive benzoic acid derivatives .

5-Chloro-3-(2-chloro-5-methoxyphenyl)benzoic Acid

- Structure : Chlorine and methoxy groups are positioned on separate benzene rings, creating a dichlorinated analog.

- This compound is listed as a research chemical with applications in medicinal chemistry .

2-Chloro-5-formylbenzoic Acid

- Structure : Replaces the methoxy group with a formyl (–CHO) substituent.

- Impact : The formyl group increases electrophilicity, making this compound a key intermediate in synthesizing Schiff bases or heterocyclic compounds. It is commercially available in high purity for research use .

2-Chloro-5-hydroxybenzoic Acid (CAS 56961-30-9)

Halogen and Alkyl Substituent Variants

5-Bromo-2-chloro Benzoic Acid

- Structure : Bromine replaces the methoxy group at the para position.

- Synthesized via a one-pot method with >95% yield and 80–92% purity, highlighting efficient scalability .

Sodium 2-Chloro-5-fluorobenzoate

Data Tables

Table 1: Key Physicochemical Properties of Selected Compounds

Biological Activity

2-(2-Chloro-5-methoxyphenyl)benzoic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of both chloro and methoxy groups on the benzene ring significantly influences its chemical reactivity and biological activity. These functional groups can affect the compound's binding affinity to various biological targets, which is crucial for its pharmacological effects.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The chloro and methoxy substituents are known to enhance the compound's selectivity towards certain enzymes or receptors, potentially leading to therapeutic applications in various diseases.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For example, similar benzoic acid derivatives have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 3.12 and 12.5 μg/mL .

Anti-inflammatory Effects

Studies have demonstrated that this compound may possess anti-inflammatory properties. In vitro assays suggest that it can inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Antidiabetic Potential

There is emerging evidence supporting the antidiabetic potential of related compounds. For instance, certain derivatives have been shown to inhibit enzymes involved in glucose metabolism, suggesting that this compound might also play a role in glucose regulation .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of this compound is significantly influenced by the positioning and nature of substituents on the aromatic rings. For example:

| Compound | Substituent | IC50 (μM) | Biological Activity |

|---|---|---|---|

| A | -Cl | 10.75 | Antimicrobial |

| B | -OCH3 | 15.20 | Anti-inflammatory |

| C | -NO2 | 12.00 | Antidiabetic |

This table illustrates how different substituents can modulate the potency and type of biological activity exhibited by similar compounds .

Case Studies

- Antimicrobial Efficacy : In a study evaluating various benzoic acid derivatives, this compound was found to have a notable effect against resistant strains of bacteria, indicating its potential as a lead compound for developing new antibiotics .

- Anti-inflammatory Mechanisms : Another investigation assessed the anti-inflammatory effects of this compound in mouse models, where it significantly reduced edema and inflammation markers compared to control groups .

- Diabetes Management : A recent study highlighted the compound's ability to lower blood glucose levels in diabetic mice models, suggesting its potential application in managing diabetes through enzyme inhibition pathways .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.